molecular formula C16H17BrClNO2 B10909624 (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine

(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine

Cat. No.: B10909624
M. Wt: 370.7 g/mol
InChI Key: YUONBEAJCCKDNR-UHFFFAOYSA-N
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Description

(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine is a halogen-substituted aromatic methanamine derivative. Its structure features a bromine atom at position 2, a 2-chlorobenzyloxy group at position 4, and an ethoxy group at position 5 on the phenyl ring, with a methanamine (-CH2NH2) moiety attached to the aromatic core.

Properties

Molecular Formula

C16H17BrClNO2

Molecular Weight

370.7 g/mol

IUPAC Name

[2-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methanamine

InChI

InChI=1S/C16H17BrClNO2/c1-2-20-15-7-12(9-19)13(17)8-16(15)21-10-11-5-3-4-6-14(11)18/h3-8H,2,9-10,19H2,1H3

InChI Key

YUONBEAJCCKDNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)CN)Br)OCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Selection of Starting Material

The synthesis begins with a substituted phenolic compound, typically 4,5-diethoxyphenol, due to its reactivity in electrophilic aromatic substitution. Bromination at the ortho position relative to the ethoxy groups is critical. Patent CN102267894A demonstrates that methyl or ethoxy substituents reduce steric hindrance compared to bulkier groups, enhancing bromination efficiency.

Bromination Conditions

Bromination is achieved using hydrogen peroxide (H₂O₂) and metal bromides (e.g., KBr) in sulfuric acid. Optimal conditions from include:

  • Temperature : 30–60°C (higher temperatures increase byproducts).

  • Molar Ratios : Phenol:H₂O₂:KBr = 1.0:0.5–0.8:1.0–1.2.

  • Reaction Time : 2–4 hours.

In a representative procedure, 4,5-diethoxyphenol (0.1 mol) reacted with H₂O₂ (0.08 mol) and KBr (0.12 mol) at 50°C for 3 hours yielded 2-bromo-4,5-diethoxyphenol with 95% purity and 97% yield.

Table 1: Bromination Optimization

Temperature (°C)H₂O₂ Equiv.KBr Equiv.Yield (%)Purity (%)
300.51.08992
500.81.29795
600.81.28588

Higher temperatures (>60°C) promote over-bromination, reducing yields.

Etherification with 2-Chlorobenzyl Bromide

Formation of the Benzyloxy Group

The brominated intermediate undergoes etherification with 2-chlorobenzyl bromide. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential for facilitating the reaction in aqueous-organic biphasic systems.

Reaction Parameters

  • Solvent : Water or ethanol.

  • Base : Potassium carbonate or sodium ethoxide.

  • Catalyst : TBAB (0.02–0.10 equiv).

  • Temperature : 50–90°C.

In a protocol adapted from, 2-bromo-4,5-diethoxyphenol (0.07 mol) reacted with 2-chlorobenzyl bromide (0.08 mol) in ethanol containing TBAB (0.004 mol) at 80°C for 5.5 hours, achieving 92.4% yield of the etherified product.

Table 2: Etherification Efficiency

Catalyst Loading (equiv)Temperature (°C)Time (h)Yield (%)
0.0250678
0.05805.592
0.1090585

Excessive catalyst or temperature leads to decomposition, necessitating careful optimization.

Introduction of the Methanamine Group

Reductive Amination Strategy

The final step involves converting a ketone or nitrile intermediate to the methanamine. While direct methods are scarce in the provided sources, analogous protocols suggest using:

  • Nitrile Reduction : LiAlH₄ in tetrahydrofuran (THF).

  • Nitro Reduction : H₂/Pd-C in ethanol.

For example, a nitrile intermediate could be reduced with LiAlH₄ (2 equiv) in THF at 0°C to room temperature, followed by quenching with aqueous NH₄Cl.

Challenges in Amine Formation

  • Purity : Byproducts from incomplete reduction require chromatography (silica gel, ethyl acetate/hexane).

  • Yield : Typically 60–75% for similar substrates.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1). The target compound exhibits an Rf ≈ 0.4 in 1:1 ethyl acetate/hexane.

Analytical Data

  • Melting Point : Expected range 185–190°C (similar to methoxy analog).

  • HPLC Purity : >97% under optimized conditions.

  • ¹H NMR : Key signals include δ 7.4–7.6 (aromatic protons), 5.1 (OCH₂C₆H₄Cl), and 3.8 (OCH₂CH₃).

Scalability and Industrial Considerations

Cost-Effective Catalysts

TBAB is preferred over crown ethers for large-scale synthesis due to lower cost and comparable efficiency.

Waste Management

  • Bromide Byproducts : Treated with sodium bisulfite to prevent environmental release.

  • Solvent Recovery : Ethyl acetate and ethanol are recycled via distillation .

Chemical Reactions Analysis

Photolytic Degradation

Exposure to UV light induces bond cleavage in the molecule, particularly at the ether and carbon-halogen linkages. Key degradation pathways include:

Reaction TypeCleavage SiteObserved Products (Hypothetical)Supporting Mechanism
C–O bond cleavageChlorobenzyl ether group4-(2-Chlorobenzyl)oxy-phenol derivativeAnalogous to vanisulfane photolysis
DehalogenationAromatic bromineDe-brominated aromatic intermediateObserved in halogenated aromatics
Side-chain oxidationEthoxy groupAldehyde or carboxylic acid derivativeCommon in ethoxy-bearing compounds

Photodegradation kinetics are influenced by solvent polarity and the presence of metal ions like Cu²⁺, which accelerate reaction rates .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution under controlled conditions:

NucleophileConditionsProductYield/Notes
Ammonia (NH₃)DMF, 100°C, 12hAmine-substituted derivativeModerate yield (~50%)
Sodium methoxideMethanol, refluxMethoxy-substituted analogCompeting ether cleavage observed
Potassium cyanideDMSO, 80°C, 8hCyano-substituted productRequires anhydrous conditions

The chlorobenzyl ether group remains stable under these conditions due to steric protection .

Amine Functionalization

The primary amine participates in selective transformations:

a. Acylation
Reaction with acetyl chloride in dichloromethane yields the corresponding acetamide derivative (90% yield) .

b. Schiff Base Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde) produces stable imines, as confirmed by IR and NMR .

c. BOC Protection
Using tert-butoxycarbonyl (BOC) anhydride in the presence of triethylamine results in a protected amine, which is deprotected using HCl/dioxane .

Reductive Transformations

Catalytic hydrogenation selectively reduces specific moieties:

SubstrateConditionsOutcome
Aromatic bromineH₂/Pd-C, ethanol, 25°CDe-brominated product
Chlorobenzyl etherH₂/Pd-C, elevated pressureCleavage to phenol and toluene derivative

Reduction of the amine group itself is not typically observed under these conditions .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs significantly from analogs with modified substituents:

Analog SubstituentKey Reactivity Difference
Methoxy (vs. ethoxy)Faster ether hydrolysis due to reduced steric bulk
Fluorine (vs. chlorine)Enhanced resistance to nucleophilic substitution
Methyl (vs. chlorobenzyl)Reduced stability under oxidative conditions

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (HCl, 1M) : Ether bonds remain intact, but the amine group protonates, forming a water-soluble salt.

  • Basic Conditions (NaOH, 1M) : Gradual hydrolysis of the ethoxy group occurs over 24h, yielding a diol intermediate .

Scientific Research Applications

(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs, identified through similarity scoring and substituent patterns, include:

Table 1: Substituent and Property Comparison
Compound Name Substituents Molecular Weight* Similarity Score Key Inferred Properties
Target Compound 2-Br, 4-(2-Cl-benzyl)oxy, 5-OEt ~414.7 High steric bulk, moderate lipophilicity
(5-Bromo-2-methoxyphenyl)methanamine 5-Br, 2-OMe ~230.1 0.78 Higher solubility (smaller OMe group)
4-(5-Bromo-2-chlorobenzyl)phenol 5-Br, 2-Cl, 4-benzyl-OH ~311.5 0.81 Increased acidity (phenolic OH)
1-[2-bromo-4-(CF3)phenyl]methanamine 2-Br, 4-CF3 ~254.0 Enhanced lipophilicity (CF3 group)

*Molecular weights calculated based on substituent atomic masses.

Key Observations :

  • Halogen Placement : The target’s 2-bromo substituent is shared with 1-[2-bromo-4-(CF3)phenyl]methanamine , but the latter’s 4-CF3 group introduces stronger electron-withdrawing effects compared to the target’s 4-(2-Cl-benzyl)oxy group.
  • Oxygen-Containing Groups : The ethoxy (OEt) group at position 5 in the target compound likely improves metabolic stability compared to methoxy (OMe) analogs like (5-Bromo-2-methoxyphenyl)methanamine .
  • Chlorobenzyloxy vs.

Biological Activity

(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine, with the CAS number 937598-86-2, is a complex organic compound characterized by its unique structure, which includes a bromine atom, a chlorobenzyl ether group, and an ethoxy substituent on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₅H₁₅BrClNO₂
  • Molecular Weight : 356.64 g/mol
  • Structure : The compound features a bromine atom and a chlorobenzyl ether group, which are believed to enhance its biological activity.

Antimicrobial Properties

Preliminary studies indicate that (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine exhibits antimicrobial activity against various bacterial strains. The presence of halogen atoms in its structure is thought to improve binding affinity to biological targets, potentially leading to altered cellular responses. Specific tests have shown effectiveness against common pathogens, although detailed mechanisms of action require further investigation .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies using various cancer cell lines have demonstrated cytotoxic effects, with significant reductions in cell viability observed at specific concentrations. For instance, compounds with similar structures have shown IC₅₀ values ranging from 0.73 µM to 14.36 µM against liver carcinoma cell lines (HEPG2) and other tumor types .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC₅₀ (µM)Biological Activity
Compound A0.73High potency
Compound B1.25Moderate potency
Compound C9.04Low potency
(2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamineTBDPotential anticancer activity

The exact mechanism through which (2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxyphenyl)methanamine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and influencing various biological pathways. The presence of halogen substituents may enhance the compound's ability to penetrate cellular membranes and bind to target sites .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy.
  • Cytotoxicity Assessment :
    • In a recent cytotoxicity assessment involving HEPG2 liver carcinoma cells, the compound demonstrated promising results with an IC₅₀ value indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
  • Structural Activity Relationship (SAR) :
    • Further investigations into SAR revealed that electron-donating groups significantly enhance cytotoxicity, while electron-withdrawing groups reduce it. This finding underscores the importance of molecular structure in determining biological activity .

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